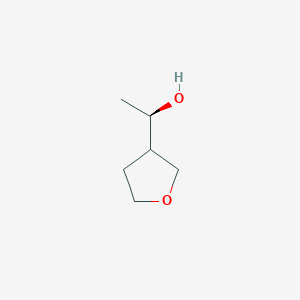

(1R)-1-(oxolan-3-yl)ethan-1-ol

Descripción

Contextual Significance of Chiral Oxolane Derivatives in Stereoselective Chemistry

Chiral oxolane (tetrahydrofuran) derivatives are a prominent class of compounds in stereoselective chemistry due to their prevalence in a wide array of natural products and biologically active molecules. The tetrahydrofuran (B95107) ring system, often substituted with various functional groups, imparts specific conformational constraints and stereochemical information that can be crucial for molecular recognition and biological activity.

The Role of (1R)-1-(oxolan-3-yl)ethan-1-ol as a Versatile Chiral Building Block

This compound serves as a versatile chiral building block in organic synthesis. bldpharm.com A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material or intermediate in the synthesis of more complex chiral molecules. The utility of this compound stems from its bifunctional nature: it contains a secondary alcohol, which can be readily transformed into other functional groups, and a chiral center with a defined (R)-configuration.

This specific stereoisomer allows chemists to introduce a known stereocenter into a larger molecule, a critical step in the total synthesis of natural products and the development of new pharmaceutical agents. The oxolane ring can also be a key pharmacophoric element or can be further modified. The ability to use a pre-existing, enantiomerically pure building block simplifies synthetic routes and avoids the often challenging and costly steps of chiral resolution or asymmetric synthesis at later stages. The demand for such enantiopure compounds has spurred the progress of asymmetric synthesis in both academic and industrial research. ub.edu

Historical Overview of Enantiopure Alcohol Synthesis Relevant to this compound

The synthesis of enantiopure alcohols is a cornerstone of modern organic chemistry. nih.gov Historically, the separation of racemic mixtures, a process known as resolution, was the primary method for obtaining single enantiomers. However, this method is inherently inefficient as it discards at least 50% of the material.

The advent of asymmetric synthesis revolutionized the field. researchgate.net Early methods often relied on the use of chiral auxiliaries, which are stoichiometric chiral reagents that direct the stereoselectivity of a reaction. wikipedia.org While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary. ub.edu

A major breakthrough was the development of catalytic asymmetric methods. These methods use a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies for the synthesis of enantiopure alcohols include:

Asymmetric reduction of prochiral ketones: This is one of the most common and efficient methods, often employing chiral catalysts based on transition metals (like ruthenium, rhodium, and iridium) or enzymes (ketoreductases). nih.gov

Kinetic resolution of racemic alcohols: This involves the selective reaction of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. Lipases are frequently used enzymes for this purpose. encyclopedia.pub

Dynamic kinetic resolution (DKR): This powerful technique combines the kinetic resolution of a racemic alcohol with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. encyclopedia.pub

Asymmetric hydrolysis of epoxides: The stereoselective ring-opening of epoxides provides access to chiral 1,2-diols and other substituted alcohols. nih.govacs.org

The synthesis of this compound and related chiral alcohols benefits from these advanced synthetic methodologies, enabling their production in high enantiopurity for use in further synthetic endeavors.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-1-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDSHQRPKXPELC-LWOQYNTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCOC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372908-76-3 | |

| Record name | (1R)-1-(oxolan-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Strategies for 1r 1 Oxolan 3 Yl Ethan 1 Ol

Asymmetric Catalysis in the Enantioselective Production of (1R)-1-(oxolan-3-yl)ethan-1-ol

Asymmetric catalysis utilizes chiral catalysts to stereoselectively convert a prochiral substrate, in this case, 1-(oxolan-3-yl)ethan-1-one (B57030), into a single enantiomer of the product. This approach encompasses a range of methodologies, including enantioselective hydrogenation, organocatalytic transformations, and metal-mediated chiral induction.

Enantioselective Hydrogenation and Reduction Methodologies

Enantioselective hydrogenation is a powerful technique for the asymmetric reduction of ketones to chiral alcohols. This method typically employs transition metal catalysts complexed with chiral ligands. Ruthenium, rhodium, and iridium complexes are among the most effective for this transformation. nih.govresearchgate.net The choice of chiral ligand is crucial for achieving high enantioselectivity, as it creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone.

While specific data for the hydrogenation of 1-(oxolan-3-yl)ethan-1-one is not extensively reported, the asymmetric hydrogenation of other heterocyclic ketones provides a strong precedent for the successful application of this methodology. For instance, various ruthenium and iridium catalysts have shown excellent performance in the asymmetric hydrogenation of a range of ketones, often achieving high yields and enantiomeric excesses (ee). nih.govbohrium.com

Table 1: Representative Data for Asymmetric Hydrogenation of Heterocyclic Ketones

| Catalyst | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| [RuCl((R,R)-TsDPEN)(p-cymene)] | 2-Acetylfuran | 98 | 97 (R) |

| [Ir(cod)Cl]2 / (S)-Tol-BINAP | 2-Acetylthiophene | 95 | 96 (S) |

| Fe(BF4)2·6H2O / Chiral Ligand | 1-(Pyridin-2-yl)ethanone | 99 | 98 (R) |

Organocatalytic Transformations for Chiral Secondary Alcohols

Organocatalysis has emerged as a complementary approach to metal-catalyzed reactions, utilizing small organic molecules as catalysts. For the synthesis of chiral secondary alcohols, organocatalytic methods often involve the use of chiral Brønsted acids, Lewis bases, or phase-transfer catalysts. rsc.org These catalysts can activate the ketone and the reducing agent, facilitating a highly enantioselective reduction. Common reducing agents used in these transformations include Hantzsch esters and borane (B79455) sources. While specific applications to 1-(oxolan-3-yl)ethan-1-one are not widely documented, the principles of organocatalytic reduction are broadly applicable to a variety of ketone substrates.

Metal-Mediated Chiral Induction in Oxolane Scaffold Synthesis

Metal-mediated reactions can also be employed to construct the chiral oxolane scaffold itself, with the desired stereochemistry at the carbinol center. Such strategies might involve intramolecular cyclization of a chiral precursor, where the stereochemistry is directed by a chiral catalyst. For example, a metal-catalyzed asymmetric dihydroxylation or epoxidation of an unsaturated precursor could establish the key stereocenters, which are then carried through to the final product.

Biocatalytic Routes to Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, either in isolated form or within whole microbial cells, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions. bohrium.comnih.gov

Enzyme-Catalyzed Reductions of Ketone Precursors

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that are particularly well-suited for the asymmetric reduction of ketones to chiral alcohols. nih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), as the hydride source. A wide range of KREDs are commercially available or can be obtained from various microorganisms, offering a diverse toolkit for synthetic chemists. The selection of the appropriate KRED is critical, as different enzymes can exhibit opposite enantioselectivities (i.e., producing either the (R)- or (S)-alcohol). For the synthesis of this compound, an (R)-selective KRED would be required.

Table 2: Representative Data for Enzyme-Catalyzed Reduction of Ketones

| Enzyme (Source) | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| KRED-P1-A04 (Codexis®) | 1-(Tetrahydrofuran-3-yl)ethanone | >99 | >99 (R) |

| ADH from Rhodococcus ruber | 1-(Tetrahydrofuran-2-yl)ethanone | 98 | >99 (S) |

| ADH from Lactobacillus kefiri | 1-(Pyrrolidin-3-yl)ethanone | >95 | >99 (R) |

Whole-Cell Biotransformations for Stereoselective Synthesis

Instead of using isolated enzymes, it is often more cost-effective and practical to employ whole microbial cells for biotransformations. mdpi.comresearchgate.net Whole-cell systems contain the necessary enzymes and have the inherent machinery for cofactor regeneration, which is a significant advantage as the cofactors are expensive. mdpi.com Various microorganisms, including bacteria and yeasts, are known to possess ketoreductase activity. The process involves incubating the substrate, 1-(oxolan-3-yl)ethan-1-one, with a culture of the selected microorganism. The cells take up the substrate and reduce it to the chiral alcohol, which is then excreted. Optimization of reaction conditions such as pH, temperature, substrate concentration, and co-substrate addition is crucial for achieving high conversion and enantioselectivity. mdpi.com

Directed Evolution and Enzyme Engineering for Optimized Stereocontrol

The asymmetric reduction of the prochiral ketone, 1-(oxolan-3-yl)ethan-1-one, to the desired this compound enantiomer represents a prime application for biocatalysis. Ketoreductases (KREDs) are particularly well-suited for this transformation, offering high stereoselectivity under mild reaction conditions. pnas.org The process of directed evolution has emerged as a powerful tool to tailor these enzymes for specific substrates and desired stereochemical outcomes, overcoming limitations of naturally occurring enzymes. rsc.org

Directed evolution mimics natural selection in a laboratory setting to evolve enzymes with enhanced properties. The process typically involves the following steps:

Gene Identification and Mutagenesis: A gene encoding a promising wild-type ketoreductase, for example from organisms like Lactobacillus kefir or Exiguobacterium sp., is identified. pnas.orgrsc.org This gene is then subjected to random mutagenesis to create a large library of enzyme variants.

High-Throughput Screening: This library of mutant enzymes is screened for activity and stereoselectivity in the reduction of 1-(oxolan-3-yl)ethan-1-one. This crucial step allows for the rapid identification of variants that preferentially produce the (1R)-alcohol.

Iterative Rounds of Evolution: The genes of the most successful variants are isolated, subjected to further rounds of mutagenesis, and screened again. This iterative process can dramatically enhance an enzyme's performance.

The table below illustrates hypothetical improvements in key enzyme parameters for the reduction of 1-(oxolan-3-yl)ethan-1-one through successive rounds of directed evolution.

| Enzyme Variant | Relative Activity (%) | Enantiomeric Excess (ee) for (1R) isomer (%) | Thermal Stability (Tm, °C) |

|---|---|---|---|

| Wild Type | 100 | 85 | 45 |

| Generation 1 Mutant | 250 | 95 | 48 |

| Generation 2 Mutant | 700 | >99 | 52 |

| Generation 3 Mutant | 1500 | >99.5 | 58 |

Diastereoselective Synthesis and Chiral Resolution for this compound

When direct asymmetric synthesis is not employed, the separation of a racemic mixture of 1-(oxolan-3-yl)ethan-1-ol (B1429194) is necessary. Chiral resolution and diastereoselective synthesis are established methods to achieve this.

Formation and Separation of Diastereomeric Intermediates

A widely used strategy for resolving racemic alcohols involves their conversion into a mixture of diastereomers. libretexts.org This is achieved by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent, often a chiral carboxylic acid or its activated form. libretexts.org

In the case of racemic 1-(oxolan-3-yl)ethan-1-ol, esterification with a chiral acid like (R)- or (S)-Mandelic acid would yield a mixture of two diastereomeric esters: (R)-mandeloyl-(R)-1-(oxolan-3-yl)ethyl ester and (R)-mandeloyl-(S)-1-(oxolan-3-yl)ethyl ester. wikipedia.org These diastereomers possess different physical properties, such as solubility and chromatographic retention times, which allows for their separation using standard techniques like fractional crystallization or silica (B1680970) gel chromatography. libretexts.org Once the desired diastereomer is isolated in pure form, a simple hydrolysis step cleaves the ester bond, liberating the enantiomerically pure this compound and recovering the chiral auxiliary. libretexts.org

Classical Resolution Methods Applied to Racemic Precursors or Analogues

Classical resolution often involves the formation of diastereomeric salts, which is a powerful technique for separating racemic mixtures of compounds that contain acidic or basic functional groups. wikipedia.org While the target alcohol itself is neutral, this method can be applied to a racemic precursor, such as 1-(oxolan-3-yl)ethan-1-amine.

The racemic amine can be treated with a chiral acid, such as (+)-tartaric acid or (+)-camphorsulfonic acid, to form a pair of diastereomeric ammonium (B1175870) salts. wikipedia.org Due to their different crystal lattice energies, one of the diastereomeric salts will typically be less soluble and will preferentially crystallize from the solution. This crystalline salt can be isolated by filtration, and the pure amine enantiomer can then be liberated by treatment with a base. The other enantiomer remains in the mother liquor. This process, known as resolution by crystallization, is a cornerstone of stereochemistry. wikipedia.org

Another powerful technique is enzymatic kinetic resolution. In this approach, a racemic mixture of 1-(oxolan-3-yl)ethan-1-ol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770) enzyme (e.g., from Pseudomonas aeruginosa). researchgate.net The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other, leaving the desired (1R)-alcohol largely unreacted. The resulting mixture of the acylated (S)-ester and the unreacted (1R)-alcohol can then be easily separated by chromatography. This method can achieve high conversion and excellent enantiomeric excess for both the product and the remaining starting material. researchgate.net

The following table summarizes common chiral resolving agents and their applications.

| Resolving Agent Class | Specific Example | Target Functional Group | Interaction Type |

|---|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric Acid | Amines | Diastereomeric Salt Formation |

| Chiral Sulfonic Acids | (+)-Camphorsulfonic Acid | Amines | Diastereomeric Salt Formation |

| Chiral Amines | Brucine | Carboxylic Acids | Diastereomeric Salt Formation |

| Chiral Carboxylic Acids | (S)-Mandelic Acid | Alcohols | Diastereomeric Ester Formation |

Multi-step Total Synthesis Pathways Incorporating Chiral Oxolane Motifs

Constructing the this compound molecule through a multi-step synthesis allows for precise control over its stereochemistry from the outset, avoiding a final resolution step. Such pathways often rely on incorporating pre-existing chirality from a "chiral pool" or establishing it through an asymmetric reaction.

One common strategy involves starting from readily available, enantiopure starting materials such as carbohydrates or amino acids. For instance, a derivative of a sugar like D-glucose, which contains multiple defined stereocenters, could serve as a starting point. Through a sequence of chemical transformations—including protection, deoxygenation, and carbon chain manipulation—the carbohydrate backbone can be converted into the desired chiral oxolane ring with the correct stereochemistry at the C3 position. The final step would involve the installation of the 1-hydroxyethyl side chain, for example, via a Grignard reaction with acetaldehyde (B116499) on a suitable oxolane-3-carboxaldehyde intermediate, followed by separation of the resulting diastereomers if necessary.

Alternatively, asymmetric catalysis can be employed to create the chiral oxolane ring from an achiral precursor. For example, an asymmetric desymmetrization of a prochiral starting material could efficiently generate the chiral tetrahydrofuran (B95107) core. nsf.gov Following the creation of the key chiral oxolane intermediate, subsequent standard functional group manipulations would be used to complete the synthesis of this compound. These total synthesis approaches, while often longer, provide an elegant and highly controlled route to the enantiomerically pure target compound.

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment of 1r 1 Oxolan 3 Yl Ethan 1 Ol

Chiral Separation Techniques for Enantiomeric Purity Determination

The quantitative assessment of enantiomeric purity is paramount in the characterization of chiral compounds. Chromatographic techniques, utilizing chiral stationary phases (CSPs), are the cornerstone for separating enantiomers and determining their relative proportions. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the enantioseparation of (1R)-1-(oxolan-3-yl)ethan-1-ol.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC stands as a primary method for the enantiomeric purity assessment of chiral alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability and high enantioselectivity. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times.

For the separation of chiral alcohols analogous to this compound, columns like CHIRALPAK® and CHIRALCEL® are frequently employed. The selection of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing the separation. The polar modifier plays a key role in the chiral recognition mechanism by influencing the interactions between the analyte and the CSP. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, including tetrahydrofuran (B95107), dichloromethane, and ethyl acetate, which can provide alternative selectivities.

Table 1: Representative HPLC Method Parameters for Chiral Alcohols

| Parameter | Condition |

| Column | CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: This table represents typical starting conditions for method development for chiral alcohols and may require optimization for this compound.

Gas Chromatography (GC) Utilizing Chiral Columns

Gas chromatography with chiral columns is a high-resolution technique well-suited for the analysis of volatile and thermally stable compounds like this compound. Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives. These cyclic oligosaccharides possess a chiral cavity, and their derivatives, such as those with alkyl or acyl groups, can effectively discriminate between enantiomers through inclusion complexation and surface interactions.

For the analysis of chiral alcohols, derivatization is sometimes employed to improve volatility and chromatographic performance. However, direct analysis is often possible on specialized cyclodextrin-based columns. The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Table 2: Illustrative GC Chiral Separation Parameters for Volatile Alcohols

| Parameter | Condition |

| Column | Chiraldex® G-TA (permethylated β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temp. | 220 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 150 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 250 °C |

Note: This table provides an example of a GC method for chiral alcohol separation and would need to be adapted and optimized for this compound.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase component, often with a polar co-solvent such as methanol (B129727) or ethanol, SFC offers faster analysis times and reduced solvent consumption. Polysaccharide-based CSPs are highly effective in SFC for the resolution of a wide range of chiral compounds, including alcohols.

The composition of the mobile phase, including the type and percentage of the co-solvent, as well as the backpressure and temperature, are key parameters that influence the retention and selectivity of the enantiomers. Immobilized polysaccharide CSPs are particularly advantageous in SFC as they tolerate a broader range of co-solvents, including tetrahydrofuran and dichloromethane, which can offer unique selectivities.

Table 3: Example SFC Method Parameters for Chiral Separations

| Parameter | Condition |

| Column | CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Detection | UV at 220 nm |

| Temperature | 40 °C |

Note: This table illustrates a general SFC method for chiral separations that would serve as a starting point for the analysis of this compound.

Spectroscopic Approaches for Absolute Configuration Assignment

While chromatographic methods are essential for determining enantiomeric purity, spectroscopic techniques are indispensable for the unambiguous assignment of the absolute configuration of a chiral center. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents, and chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide detailed three-dimensional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for determining the absolute configuration of chiral alcohols through the use of chiral derivatizing agents (CDAs). The most well-known of these is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which reacts with the alcohol to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons near the chiral center. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be determined.

The application of Mosher's method to this compound would involve the preparation of both the (R)- and (S)-MTPA esters. Subsequent ¹H NMR analysis would focus on the protons of the ethyl group and the tetrahydrofuran ring. A consistent pattern of positive and negative Δδ values on either side of the newly formed ester linkage would allow for the assignment of the absolute configuration at the carbinol center.

Table 4: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) in a Mosher's Ester Analysis of a Chiral Alcohol

| Protons | Expected Sign of Δδ |

| Protons on one side of the ester | Positive |

| Protons on the other side of the ester | Negative |

Note: The specific sign distribution depends on the conformation of the Mosher's esters and requires careful analysis of the molecular model.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These techniques provide a "fingerprint" of the molecule's three-dimensional structure in solution.

VCD spectroscopy measures the differential absorption in the infrared region, corresponding to molecular vibrations. nih.gov Since the VCD spectrum is exquisitely sensitive to the absolute configuration of a molecule, it can be used to determine this property by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations for a known enantiomer. nih.gov A match between the experimental and calculated spectra confirms the absolute configuration. VCD is particularly advantageous as it can be applied to a wide range of molecules, including those without a UV chromophore. chemrxiv.orgnih.gov

ECD spectroscopy, on the other hand, measures the differential absorption of circularly polarized UV-visible light, which corresponds to electronic transitions. For molecules containing a chromophore, ECD can be a powerful tool for assigning absolute configuration, again by comparing the experimental spectrum to that predicted by theoretical calculations. While this compound itself lacks a strong chromophore, derivatization with a chromophoric group can enable the use of ECD for stereochemical analysis.

Table 5: Comparison of VCD and ECD for Absolute Configuration Determination

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared | UV-Visible |

| Requirement | Chirality | Chirality and a chromophore |

| Methodology | Comparison of experimental and calculated spectra | Comparison of experimental and calculated spectra |

| Applicability | Broad, including molecules without chromophores | Limited to molecules with chromophores (or their derivatives) |

X-ray Crystallography for Solid-State Stereochemical Confirmation (if applicable to derivatives)

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline solids, providing definitive evidence of absolute stereochemistry. While obtaining a single crystal of the parent compound, this compound, suitable for X-ray diffraction may be challenging due to its physical properties, the formation of crystalline derivatives offers a robust alternative for unambiguous stereochemical assignment.

The derivatization of this compound into a suitable crystalline solid is a key step. This can be achieved by reacting the hydroxyl group with a variety of reagents to form esters (e.g., benzoates, p-bromobenzoates) or other derivatives that have a higher propensity to crystallize. The introduction of heavy atoms, such as bromine, can also aid in the determination of the absolute configuration.

Once a suitable single crystal of a derivative is obtained, X-ray diffraction analysis can be performed. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise arrangement of atoms in the crystal lattice can be determined.

For chiral molecules, such as derivatives of this compound, anomalous dispersion techniques are employed to determine the absolute configuration. This allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.

Research on complex molecules incorporating substituted oxolane rings has demonstrated the power of X-ray crystallography in stereochemical elucidation. For instance, the crystal structure of (1R,3aR,7aR)-1-((S)-1-((2R,5S)-5-(3-hydroxypentan-3-yl)tetrahydrofuran-2-yl)ethyl)-7a-methyloctahydro-4H-inden-4-one, which contains a substituted tetrahydrofuran moiety, was unambiguously established through X-ray crystallography. eurjchem.comnih.gov This study confirmed the configuration of six stereocenters within the molecule. eurjchem.comnih.gov Similarly, high-resolution X-ray crystal structures of HIV-1 protease inhibitors bound to their target have provided critical insights into the interactions of functionalized tetrahydrofuran derivatives within the active site. osti.gov

The data obtained from an X-ray crystallographic analysis of a derivative of this compound would be presented in a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. Key parameters are summarized in a data table, as illustrated hypothetically below.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P212121 | The space group provides a detailed description of the symmetry elements of the crystal. |

| a (Å) | 8.543 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.211 | The length of the 'b' axis of the unit cell. |

| c (Å) | 15.678 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes of the unit cell. |

| β (°) | 90 | The angle between the 'a' and 'c' axes of the unit cell. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes of the unit cell. |

| Volume (Å3) | 1367.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Flack Parameter | 0.02(3) | A key parameter used to confirm the absolute stereochemistry. A value close to zero for a known chirality indicates the correct absolute structure has been determined. |

Derivatization and Chemical Modification Strategies of 1r 1 Oxolan 3 Yl Ethan 1 Ol for Enhanced Research Utility

Selective Functionalization of the Hydroxyl Group

The secondary hydroxyl group is the most reactive site on (1R)-1-(oxolan-3-yl)ethan-1-ol and serves as a prime target for selective functionalization. Common strategies include conversion to ethers, esters, or protection with silyl (B83357) groups, which can enhance stability, modify solubility, or prepare the molecule for subsequent reactions where a free hydroxyl group would be incompatible. libretexts.org

Ether Formation: The conversion of the alcohol to an ether is a fundamental transformation. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. nottingham.ac.uk This approach allows for the introduction of a wide variety of alkyl or aryl groups. For analytical purposes, forming methyl or ethyl ethers can increase volatility for gas chromatography. rsc.org

Esterification: The hydroxyl group readily reacts with acyl chlorides or carboxylic acids (under acidic catalysis) to form esters. chemguide.co.ukresearchgate.net This derivatization is not only useful for protecting the alcohol but is also central to the formation of analytical derivatives, such as Mosher esters, for stereochemical analysis. springernature.com

Silyl Ether Protection: Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation, stability across a range of reaction conditions, and straightforward removal. highfine.comharvard.edu The steric bulk of the silyl group (e.g., TMS, TBS, TIPS) can be chosen to control its stability and reactivity. highfine.com

Table 1: Common Protecting Groups for the Hydroxyl Functionality This interactive table summarizes common reagents and typical conditions for the protection of secondary alcohols like this compound.

| Protecting Group | Abbreviation | Reagent | Typical Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Base (e.g., Et3N, Pyridine), CH2Cl2 |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, DMF |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Imidazole, DMF |

| Tetrahydrofuranyl | THF | Tetrahydrofuran (B95107), BrCCl3 | 2,4,6-collidine |

| Benzyl | Bn | Benzyl bromide (BnBr) | Strong base (e.g., NaH), THF |

Modifications and Substitutions on the Tetrahydrofuran Ring

While the hydroxyl group is the primary site of reactivity, the tetrahydrofuran ring itself can be a target for modification, although this often requires more forcing conditions or specialized reagents. Such modifications can fundamentally alter the molecular scaffold, leading to novel structures.

Ring-Opening Reactions: The ether linkage of the THF ring can be cleaved under strongly acidic or Lewis acidic conditions. nih.govrsc.org For instance, reaction with reagents like TeBr4 in the presence of a phosphine (B1218219) has been shown to induce THF ring-opening, resulting in a linear carbon chain with functional groups at each end. rsc.org Similarly, organozinc complexes can catalyze the ring-opening of THF in the presence of PCl3. researchgate.net This strategy effectively transforms the cyclic core into an acyclic derivative, providing access to bifunctional synthons.

C-H Functionalization and Substitution: Direct functionalization of the C-H bonds on the THF ring is a more advanced strategy. Palladium-catalyzed oxidative cyclizations can be used to synthesize substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, suggesting that C-C bond formation on the ring is feasible. organic-chemistry.org Radical reactions can also be employed to introduce substituents. For example, visible-light-mediated deoxygenation of related diols can lead to radical cyclization and the formation of substituted tetrahydrofurans. nih.gov While not starting from this compound itself, these methods illustrate the chemical possibilities for introducing complexity onto the THF scaffold. nih.govresearchgate.net

Ring Expansion: Photochemical methods have been developed for the ring expansion of smaller oxetane (B1205548) rings to tetrahydrofurans. rsc.org While less common, analogous strategies could potentially be explored for expanding the five-membered THF ring to a six-membered tetrahydropyran, offering a pathway to a different class of heterocyclic compounds.

Formation of Analytical Derivatives for Detection and Quantification

To determine the enantiomeric purity or absolute configuration of this compound, it is often necessary to convert it into a mixture of diastereomers, which have distinct physical and spectral properties. researchgate.net This is achieved by reacting the chiral alcohol with a single enantiomer of a chiral derivatizing agent. nih.gov

NMR Spectroscopy - The Mosher Ester Method: A widely used technique for determining the absolute configuration of secondary alcohols is the Mosher ester analysis. springernature.comnih.gov The alcohol is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) or its acid chloride to form two diastereomeric esters. stackexchange.comresearchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center, the absolute configuration of the original alcohol can be determined. mdpi.com

Table 2: Principle of Mosher Ester Analysis for this compound This table illustrates the expected chemical shift differences in ¹H NMR spectra after derivatization with (R)- and (S)-MTPA chloride.

| Proton Group | Expected Δδ (δS - δR) Sign | Rationale |

|---|---|---|

| Methyl group protons (CH3) | Negative | Protons on this side of the Mosher plane will be shielded by the phenyl ring of the MTPA moiety. |

Chromatographic Methods (GC and HPLC): Derivatization is also crucial for the chromatographic analysis of chiral alcohols. For Gas Chromatography (GC), the hydroxyl group is often converted into a more volatile and thermally stable derivative, such as a silyl ether or a fluoroacyl ester, to improve peak shape and detectability. jfda-online.comupb.rogcms.cz For High-Performance Liquid Chromatography (HPLC), reacting the alcohol with a chiral derivatizing agent creates diastereomers that can often be separated on a standard, non-chiral stationary phase. mdpi.comsemanticscholar.orgnih.gov This indirect method of chiral separation is a powerful tool for quantifying the enantiomeric excess of a sample.

Table 3: Selected Chiral Derivatizing Agents (CDAs) for Alcohols

| Derivatizing Agent | Abbreviation | Analytical Method | Resulting Derivative |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA | NMR, HPLC | Diastereomeric Esters |

| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP acid | HPLC, NMR | Diastereomeric Esters |

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | NEIC | HPLC | Diastereomeric Carbamates |

Development of Chiral Synthons through Strategic Derivatization

As an enantiomerically pure molecule, this compound is itself a valuable chiral building block, or "chiral synthon." researchgate.net Strategic derivatization can convert it into a variety of other useful synthons for asymmetric synthesis, where the goal is to build complex molecules with specific three-dimensional structures. researchgate.netchemistryviews.orgresearchgate.net The inherent chirality of the starting material is transferred to the new product, avoiding the need for asymmetric synthesis or chiral resolution at a later stage. sigmaaldrich.comtcichemicals.com

For example, converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, transforms the molecule into a chiral electrophile. This synthon can then be used in SN2 reactions with various nucleophiles to introduce new functionalities with a controlled stereochemical outcome.

Alternatively, oxidation of the secondary alcohol to the corresponding ketone, 1-(oxolan-3-yl)ethan-1-one (B57030), yields a chiral ketone. This product can then serve as an electrophile in stereoselective reduction reactions or nucleophilic additions to create new stereocenters relative to the existing chirality. These derived synthons are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds where the specific stereochemistry of the tetrahydrofuran moiety is critical for activity. osti.govnih.govnih.gov

Table 4: Potential Chiral Synthons Derived from this compound This interactive table outlines synthetic transformations to generate new chiral building blocks.

| Transformation | Reagent(s) | Resulting Synthon | Chemical Class | Potential Application |

|---|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | (1R)-1-(oxolan-3-yl)ethyl 4-methylbenzenesulfonate | Chiral Electrophile | Nucleophilic substitution (SN2) reactions |

| Oxidation | PCC, DMP, or Swern Oxidation | (R)-1-(oxolan-3-yl)ethan-1-one | Chiral Ketone | Stereoselective reductions, Grignard reactions |

| Azide Substitution (via Tosylate) | Sodium Azide (NaN3) | (1S)-1-azido-1-(oxolan-3-yl)ethane | Chiral Azide | Reduction to chiral amine, click chemistry |

Strategic Applications of 1r 1 Oxolan 3 Yl Ethan 1 Ol As a Versatile Chiral Synthon

Incorporation into the Asymmetric Synthesis of Heterocyclic Compounds

Chiral tetrahydrofurans are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. nih.govresearchgate.netmdpi.com The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a significant focus in organic chemistry. nih.govchemistryviews.org Methodologies such as visible-light-mediated deoxygenation of diols and intramolecular cyclizations are employed to create these chiral rings. nih.gov While direct examples involving (1R)-1-(oxolan-3-yl)ethan-1-ol are not specified in the reviewed literature, its structure makes it a plausible candidate for elaboration into more complex heterocyclic systems. The stereodefined secondary alcohol and the tetrahydrofuran (B95107) ring provide two key points for chemical modification, allowing for its potential integration into larger, more complex heterocyclic frameworks, such as those found in lignans (B1203133) or polyether ionophores. nih.gov The synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals, often relies on stereoselective reactions, and chiral building blocks like substituted tetrahydrofurans are valuable in these pathways. rsc.orgresearchgate.net

Role in the Construction of Complex Molecular Architectures and Natural Product Analogues

The tetrahydrofuran ring is a common substructure in a multitude of natural products, including the annonaceous acetogenins, which exhibit a range of biological activities such as antitumor and antimicrobial effects. nih.govresearchgate.net The synthesis of these complex molecules often requires chiral building blocks that can be elaborated into the final target. researchgate.net For instance, synthetic strategies towards C-O ring-containing natural products frequently utilize smaller, enantiomerically pure fragments containing tetrahydrofuran rings. organic-chemistry.org Although a direct application of this compound in the total synthesis of a specific natural product has not been detailed in the available literature, its stereochemistry and functional groups make it a valuable precursor for analogues of natural products. The synthesis of complex chiral molecules like (+)-grandisol, a pheromone, showcases the importance of chiral alcohols in building stereochemically rich structures. nih.gov

Precursor in the Design and Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.netnih.gov Privileged ligand scaffolds are often derived from readily available chiral molecules. nih.gov While the direct use of this compound to synthesize a specific chiral ligand is not documented in the provided sources, its structure contains the necessary elements—a stereocenter and a hydroxyl group—for it to be a precursor. Chiral alcohols are frequently used to synthesize ligands such as those used in copper-catalyzed alkylations or iridium-catalyzed amidations. nih.govrug.nl The tetrahydrofuran moiety itself can be part of a ligand structure, influencing the steric and electronic environment of the metal center. mdpi.com The development of new chiral ligands is an active area of research, with a focus on modular synthesis from accessible chiral building blocks. dicp.ac.cnnih.gov

Use as a Stereodefined Building Block in Medicinal Chemistry Research Programs

Chiral building blocks are essential in drug discovery and development, as the biological activity of a molecule is often dependent on its stereochemistry. researchgate.net Saturated heterocyclic scaffolds, such as tetrahydrofuran, are increasingly important in medicinal chemistry as they can lead to compounds with improved physicochemical properties. researchgate.net The tetrahydrofuran motif is present in various biologically active compounds, including potential psychotropic agents. researchgate.netnih.gov Chiral synthons like this compound are valuable starting materials for the synthesis of novel drug candidates. The defined stereochemistry at the alcohol-bearing carbon is crucial for ensuring the specific interactions with biological targets, such as enzymes or receptors. The synthesis of chiral amines and amino alcohols, which are important pharmacophores, often starts from chiral alcohols. While specific examples of drugs developed from this compound are not available, its classification as a chiral alcohol with a heterocyclic component places it firmly within the category of valuable building blocks for medicinal chemistry programs. researchgate.netrsc.org

Due to the absence of specific experimental data for this compound in the contexts described above, data tables with detailed research findings cannot be generated.

Emerging Trends and Future Research Directions in the Chemistry of 1r 1 Oxolan 3 Yl Ethan 1 Ol

Advancements in Sustainable and Green Chemistry Approaches for its Production

The chemical industry's shift towards sustainability has spurred significant interest in developing environmentally benign methods for producing chiral molecules like (1R)-1-(oxolan-3-yl)ethan-1-ol. nih.govrsc.org Green chemistry principles are at the forefront of this transformation, emphasizing waste reduction, the use of renewable resources, and milder reaction conditions. rsc.orgrsc.org

A primary focus is the use of biocatalysis for the asymmetric reduction of the prochiral ketone, 1-(oxolan-3-yl)ethan-1-one (B57030). nih.gov This approach offers numerous advantages over traditional chemical methods, including high regio- and stereospecificity, operation under mild aqueous conditions, and a reduction in hazardous byproducts. nih.govnih.gov

Key biocatalytic strategies include:

Whole-Cell Biotransformations: Organisms such as baker's yeast and various bacteria and fungi are employed as "whole-cell" catalysts. nih.gov These cells contain a rich arsenal (B13267) of enzymes, particularly ketoreductases and alcohol dehydrogenases (ADHs), that can efficiently catalyze the desired reduction. nih.govnih.gov Plant-based biocatalysts, such as Daucus carota (carrot), have also been shown to be effective natural reducing agents for converting carbonyl compounds to optically active alcohols. nih.govtandfonline.com

Isolated Enzyme Systems: For greater control and purity, specific alcohol dehydrogenases are isolated and used. rsc.org These enzyme systems often require a cofactor, such as NADH or NADPH, for the hydride transfer. nih.gov To make this process economically viable, cofactor regeneration systems are crucial and are often achieved by using a coupled-enzyme system or a sacrificial co-substrate like isopropanol (B130326) or glucose. nih.govnih.gov

| Approach | Description | Key Advantages | Challenges |

|---|---|---|---|

| Whole-Cell Biocatalysis | Uses living microorganisms (e.g., yeast, bacteria) or plant cells containing necessary enzymes. nih.govnih.gov | In-built cofactor regeneration, robust, cost-effective. nih.gov | Potential for side reactions, lower substrate tolerance, complex product isolation. |

| Isolated Enzyme Systems | Employs purified enzymes (e.g., Alcohol Dehydrogenases) for the specific transformation. rsc.org | High selectivity, clean reactions, easier optimization. nih.gov | Requires external cofactor regeneration, higher cost, potential for lower stability. |

| Chemoenzymatic Cascades | Combines chemical and enzymatic reaction steps in a single process. rsc.org | Reduces intermediate purification steps, improves process economy. | Compatibility issues between chemical and biological catalysts (solvent, pH, temperature). |

| Continuous Flow Synthesis | Reactants are continuously fed into a reactor containing an immobilized catalyst. rsc.org | High throughput, excellent process control, easy catalyst recycling, improved safety. researchgate.net | Requires catalyst immobilization, potential for clogging, higher initial setup cost. |

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis

Training on Vast Reaction Databases: AI models are trained on millions of documented chemical reactions from sources like the USPTO and Reaxys patents and literature. chemcopilot.com This allows them to learn the underlying rules and patterns of chemical transformations. researchgate.net

Predicting Single-Step Reactions: Given the structure of this compound, an AI model can predict a set of plausible precursor molecules by suggesting strategic bond disconnections. mit.edu This is often treated as a "translation" problem, where the molecular structure of the product (represented as a SMILES string or a graph) is translated into the structures of the reactants. microsoft.com

Building Synthetic Trees: The process is applied recursively, generating a tree of possible synthetic routes that trace back to simple, commercially available starting materials. mit.edu Search algorithms, such as the Monte Carlo Tree Search, are used to explore the vast number of potential pathways efficiently. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereocontrol

Achieving high enantioselectivity in the synthesis of this compound from its ketone precursor is paramount. Research continues to focus on discovering and optimizing novel catalytic systems that offer superior activity, selectivity, and broader substrate scope under practical conditions. nih.gov

Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH): These methods are among the most powerful for the enantioselective reduction of ketones. nih.govliv.ac.uk

Ruthenium (Ru) Catalysts: Complexes of ruthenium with chiral diphosphine ligands (like BINAP) and chiral diamines (like DPEN) are highly effective for the hydrogenation of a wide range of ketones. nih.gov These catalysts often operate via a "metal-ligand bifunctional" mechanism and can achieve exceptional activity and enantioselectivity. liv.ac.uk

Iridium (Ir) Catalysts: Iridium complexes, particularly with N,P ligands, have emerged as powerful catalysts for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and certain ketones. nih.govnih.gov Recent developments have produced air-stable Iridium catalysts that can hydrogenate sterically demanding ketones with high yields and enantioselectivities. chemistryviews.org

Organocatalysis: This branch of catalysis uses small organic molecules to perform asymmetric transformations, avoiding the cost and potential toxicity of heavy metals. rsc.org

Oxazaborolidines (CBS Catalysts): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane (B79455) source (like BH₃) to reduce ketones with predictable stereochemistry and high enantiomeric excess. organicreactions.orgmdpi.com In-situ generation of these catalysts from chiral amino alcohols has made the procedure more practical and reproducible. mdpi.com

The ongoing development in this area focuses on creating catalysts that are not only highly selective but also more robust, reusable, and functional under greener conditions (e.g., lower catalyst loadings, use of benign solvents). liv.ac.uk

| Catalytic System | Catalyst Type | Typical Hydrogen Source | Key Features |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal (Ru, Ir, Rh) with Chiral Ligands. nih.govnih.gov | H₂ gas | High atom economy, very high turnover numbers, applicable to a wide range of substrates. nih.govchemistryviews.org |

| Asymmetric Transfer Hydrogenation | Transition Metal (Ru, Ir) with Chiral Ligands. liv.ac.uk | Isopropanol, Formic Acid. liv.ac.uk | Operationally simple (no high-pressure H₂ gas), excellent enantioselectivity. liv.ac.uk |

| Organocatalysis (e.g., CBS Reduction) | Chiral Organic Molecules (e.g., Oxazaborolidines). rsc.orgmdpi.com | Boranes (e.g., BH₃•THF). mdpi.com | Metal-free, predictable stereochemical outcome, mild conditions. organicreactions.org |

Expansion into Materials Science and Supramolecular Chemistry Applications

While the primary value of chiral alcohols often lies in their role as pharmaceutical intermediates, the unique structural features of this compound present opportunities for its application in materials science and supramolecular chemistry. nih.gov

Supramolecular Chemistry: This field explores complex chemical systems formed by non-covalent interactions, such as hydrogen bonding, host-guest interactions, and van der Waals forces. ijsr.net The structure of this compound, containing a hydrogen bond donor (hydroxyl group) and two hydrogen bond acceptors (hydroxyl and ether oxygens), makes it an interesting candidate for building supramolecular assemblies.

Chiral Solvating Agent: Its chirality and hydrogen-bonding capability could allow it to be used as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of other chiral molecules.

Host-Guest Chemistry: It could potentially act as a guest molecule, fitting into the cavity of a larger host molecule (like a cyclodextrin (B1172386) or calixarene), or it could be incorporated into a larger structure designed to act as a chiral host for recognizing other small molecules. ijsr.net

Self-Assembly: The directed hydrogen bonds could facilitate the self-assembly of molecules into ordered structures, such as gels or liquid crystals. ijsr.net

Materials Science: Chiral molecules are fundamental building blocks for a variety of advanced materials.

Chiral Polymers: this compound can serve as a chiral monomer or a chiral initiator in polymerization reactions. The resulting polymers would possess helical structures or other forms of macromolecular chirality, making them potentially useful in chiral chromatography (as a stationary phase), asymmetric catalysis, or as materials with unique optical properties.

Liquid Crystals: Many liquid crystalline materials are composed of chiral molecules. The incorporation of the this compound moiety into appropriate molecular scaffolds could lead to the formation of chiral nematic or smectic phases, which are critical for display technologies and optical sensors.

Chiral Ligands for MOFs: The molecule could be modified and used as a chiral ligand to construct Metal-Organic Frameworks (MOFs). Such chiral MOFs are highly sought after for applications in enantioselective separations, asymmetric catalysis, and sensing.

The exploration of these applications is still in its nascent stages, representing a fertile ground for future research to unlock the full potential of this versatile chiral building block.

Q & A

Q. What are the key physical and chemical properties of (1R)-1-(oxolan-3-yl)ethan-1-ol, and how do they influence experimental design?

The compound has the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . It is a secondary alcohol with a stereocenter at the C1 position, leading to chirality. Its moderate solubility in polar solvents (e.g., water) and high solubility in organic solvents (e.g., dichloromethane) dictate solvent selection for reactions or extractions. Stability under standard conditions (stored sealed at 2–8°C) ensures its integrity during storage, but reactivity under acidic/basic conditions (due to the hydroxyl group) requires pH monitoring during synthesis .

Q. What are the recommended methods for synthesizing this compound with stereochemical control?

A stereoselective approach could involve asymmetric reduction of a ketone precursor (e.g., 3-oxo-tetrahydrofuran derivatives) using chiral catalysts. For example, iron phthalocyanine (FePC) catalysts have been shown to enable aerobic Markovnikov hydration of alkynes to secondary alcohols with high regioselectivity (67–80% yield) under mild conditions (room temperature, ethanol solvent) . Alternatively, enzymatic reduction using alcohol dehydrogenases may provide enantiomeric excess (>90%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound requires storage in sealed, dry containers at 2–8°C to prevent hydrolysis or oxidation. Personal protective equipment (PPE) such as gloves and goggles is mandatory due to its H315/H319/H335 hazard statements (skin/eye irritation, respiratory irritation). Work should occur in a well-ventilated fume hood, and spills should be contained using inert absorbents to avoid environmental contamination .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound and resolving stereochemical ambiguities?

- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ ~1.5 ppm, broad) and the oxolane ring protons (δ ~3.5–4.0 ppm). Stereochemistry can be confirmed via NOESY or chiral chromatography.

- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and determine enantiomeric excess.

- Polarimetry : Measure optical rotation ([α]D) to confirm the R-configuration .

Q. How can conflicting reactivity data (e.g., oxidation vs. reduction) be resolved in studies involving this compound?

Contradictions often arise from solvent or catalyst effects. For example:

- Oxidation : Under acidic conditions (CrO₃/H₂SO₄), the alcohol may oxidize to a ketone.

- Reduction : Sodium borohydride (NaBH₄) in ethanol stabilizes the alcohol form. Kinetic vs. thermodynamic control should be evaluated using time-resolved experiments or computational modeling (DFT) to map reaction pathways .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Protection/deprotection : Use silyl ethers (TMSCl) to protect the hydroxyl group during electrophilic substitutions.

- Catalytic control : Palladium catalysts (e.g., Pd/C) enable selective hydrogenation of unsaturated bonds without affecting the oxolane ring.

- Steric effects : Bulky reagents (e.g., LDA) favor reactions at less hindered positions .

Q. How does the oxolane ring influence the compound’s biological or catalytic activity in applied research?

The oxolane (tetrahydrofuran) ring enhances rigidity and lipophilicity, improving membrane permeability in drug delivery studies. In catalysis, its electron-donating ether oxygen can stabilize transition metals (e.g., Fe or Pd), enhancing catalytic turnover in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.